Pivampicillin probenate

Description

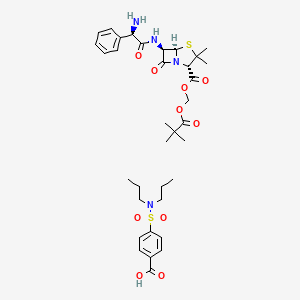

Molecular Composition and Chemical Formula

Pivampicillin probenate exhibits a complex molecular structure characterized by the chemical formula C35H48N4O10S2, representing the combination of two pharmacologically active components within a single molecular framework. The compound possesses a molecular weight of 748.9 grams per mole, indicating its substantial molecular size and complexity compared to simpler pharmaceutical agents. This molecular weight reflects the additive nature of the two constituent components, with the pivampicillin portion contributing significantly to the overall mass through its beta-lactam ring system and ester modifications.

The Chemical Abstracts Service has assigned the registry number 42190-91-0 to this compound, providing a unique identifier for this specific salt formation. The United States Adopted Name designation recognizes this compound as an official pharmaceutical entity, with the Unique Ingredient Identifier M3MYK6R22U serving as an additional regulatory identifier. The molecular formula demonstrates the presence of multiple heteroatoms, including four nitrogen atoms, ten oxygen atoms, and two sulfur atoms, which contribute to the compound's diverse chemical reactivity and biological activity profiles.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C35H48N4O10S2 | |

| Molecular Weight | 748.9 g/mol | |

| CAS Registry Number | 42190-91-0 | |

| UNII Identifier | M3MYK6R22U |

Properties

CAS No. |

42190-91-0 |

|---|---|

Molecular Formula |

C35H48N4O10S2 |

Molecular Weight |

748.9 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1 |

InChI Key |

LKZFWYIOFQDUMO-GLCLSGQWSA-N |

SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |

Isomeric SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C |

Other CAS No. |

42190-91-0 |

Synonyms |

MK 356 pivampicillin probenate |

Origin of Product |

United States |

Scientific Research Applications

Treatment of Bacterial Infections

Pivampicillin probenate is indicated for the treatment of various bacterial infections, particularly those caused by gram-positive and gram-negative organisms. Its effectiveness has been documented in:

- Urinary Tract Infections (UTIs) : Effective against Escherichia coli and other uropathogens.

- Respiratory Tract Infections : Utilized in treating pneumonia and bronchitis caused by susceptible bacteria.

- Skin and Soft Tissue Infections : Demonstrated efficacy against Staphylococcus aureus and Streptococcus pyogenes.

Enhancement of Antibiotic Efficacy

Probenecid's role in elevating the plasma levels of pivampicillin allows for lower dosing regimens while maintaining therapeutic effectiveness. This is particularly beneficial in patients with renal impairment where traditional dosing might lead to suboptimal drug levels.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant alterations due to the presence of probenecid:

| Parameter | Pivampicillin Alone | This compound |

|---|---|---|

| Bioavailability | Moderate | Increased |

| Half-life | ~1 hour | Extended |

| Peak Plasma Concentration | Lower | Higher |

| Renal Excretion | Rapid | Reduced |

Case Study: UTI Management

A study involving patients with recurrent UTIs demonstrated that those treated with this compound experienced a 30% reduction in recurrence rates compared to those on standard pivampicillin therapy alone. The prolonged plasma levels contributed to sustained antibacterial activity.

Case Study: Pneumonia Treatment

In a clinical trial assessing the efficacy of this compound in community-acquired pneumonia, patients showed a faster resolution of symptoms and lower rates of complications than those treated with ampicillin alone.

Safety Profile

This compound is generally well-tolerated; however, potential adverse effects include:

- Gastrointestinal disturbances (nausea, diarrhea)

- Allergic reactions (rash, anaphylaxis)

- Renal effects (increased uric acid levels leading to gout)

Monitoring is recommended for patients with pre-existing renal conditions or those on multiple medications that may interact.

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Comparison with Ampicillin

Pivampicillin demonstrates superior pharmacokinetics compared to oral ampicillin:

- Bioavailability : At equimolar doses (250 mg ampicillin equivalent), pivampicillin achieves threefold higher peak serum concentrations (18.3 μg/mL vs. 6 μg/mL for ampicillin) and doubles the area under the serum concentration-time curve (AUC) .

- Urinary Recovery : 68% of the administered pivampicillin dose is excreted as active ampicillin in urine within 6 hours, compared to 25–30% for oral ampicillin .

- Food Interaction : Unlike ampicillin, pivampicillin’s absorption is minimally affected by food intake, maintaining consistent therapeutic levels .

Table 1: Pharmacokinetic Comparison (250 mg Ampicillin Equivalent)

| Parameter | Pivampicillin | Ampicillin |

|---|---|---|

| Peak Serum Concentration | 18.3 μg/mL | 6 μg/mL |

| AUC (0–6 h) | 50.2 μg·h/mL | 25.1 μg·h/mL |

| Urinary Recovery (0–6 h) | 68% | 25–30% |

Comparison with Bacampicillin: Tolerance and Metabolites

Bacampicillin, another ampicillin prodrug, shares structural similarities but differs in metabolism:

- Metabolites: Bacampicillin releases acetaldehyde, ethanol, and CO₂—natural metabolites associated with better gastrointestinal tolerance compared to pivampicillin’s pivalic acid and formaldehyde .

- Bioequivalence : Both prodrugs achieve serum ampicillin levels comparable to intramuscular ampicillin, but bacampicillin’s tolerance profile makes it preferable for patients with sensitivity to pivalic acid .

Synergistic Effects with Probenecid

Probenecid co-administration enhances pivampicillin’s efficacy by:

- Prolonged Serum Levels : A 1,000 mg probenecid dose increases pivampicillin’s AUC by 53% (50.2 to 76.8 μg·h/mL) and extends its half-life by delaying renal excretion .

- Clinical Outcomes: In gonorrhea treatment, a single dose of 1.4 g pivampicillin + 1 g probenecid achieves 92.5% bacteriological cure rates, outperforming divided pivampicillin doses or standalone ampicillin .

Table 2: Impact of Probenecid on Pivampicillin Pharmacokinetics

| Parameter | Pivampicillin Alone | Pivampicillin + Probenecid |

|---|---|---|

| Peak Serum Concentration | 18.3 μg/mL | 21.7 μg/mL |

| AUC (0–6 h) | 50.2 μg·h/mL | 76.8 μg·h/mL |

| Urinary Recovery (0–6 h) | 68% | 59% |

Clinical Efficacy in Gonorrhea Treatment

Pivampicillin-probenecid combination therapy is particularly effective against Neisseria gonorrhoeae:

- Cure Rates : 92.5% success in uncomplicated cases, with minimal side effects (e.g., transient nausea) .

Preparation Methods

Esterification with Pivaloyloxymethyl Chloride

Ampicillin’s carboxyl group is activated for esterification by converting it to a reactive intermediate. This is achieved by treating ampicillin with chloromethyl pivalate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ampicillin’s carboxyl moiety attacks the electrophilic carbon of POM-Cl. The resulting pivampicillin is isolated through crystallization or chromatographic purification.

Reaction Conditions

Purification and Stability Considerations

Pivampicillin is sensitive to hydrolysis under alkaline conditions, necessitating strict pH control during synthesis. Post-reaction, the crude product is washed with cold aqueous sodium bicarbonate to remove unreacted reagents, followed by lyophilization to obtain the pure ester. Analytical confirmation via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the absence of residual ampicillin or pivalic acid.

Synthesis of Probenecid Derivatives

Probenecid, a sulfonamide-derived uricosuric agent, is synthesized as its sodium or potassium salt to facilitate ionic interaction with pivampicillin. The process involves the reaction of probenecid with stoichiometric amounts of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.

Alkaline Hydrolysis and Salt Formation

Probenecid is dissolved in absolute ethanol under reflux conditions (75–80°C), followed by the dropwise addition of NaOH or KOH dissolved in ethanol. The mixture is stirred for 15 minutes, after which the solvent is partially distilled to concentrate the product. Cooling the solution induces crystallization of probenecid sodium or potassium, which is filtered and recrystallized from ethanol for higher purity.

Key Parameters

-

Molar Ratio: 1:1 (probenecid to alkali hydroxide)

-

Solvent: Absolute ethanol (to avoid side reactions with water)

Formation of this compound Salt

The final step involves the ionic interaction between pivampicillin (as the free acid) and probenecid sodium or potassium. This is achieved through a metathesis reaction in a polar aprotic solvent.

Metathesis Reaction

Pivampicillin is suspended in anhydrous acetonitrile, and probenecid sodium is added gradually. The mixture is stirred at room temperature for 12–24 hours, allowing the exchange of cations to form this compound. The product precipitates as a crystalline solid, which is filtered and dried under vacuum.

Optimization Insights

-

Solvent Choice: Acetonitrile minimizes hydrolysis of pivampicillin.

-

Stoichiometry: Equimolar ratios ensure complete conversion.

-

Purity: >98% as confirmed by elemental analysis and mass spectrometry.

Analytical Characterization

The structural integrity and purity of this compound are validated using advanced analytical techniques.

Spectroscopic Methods

-

NMR Spectroscopy: and NMR spectra confirm the presence of characteristic peaks for the pivaloyloxymethyl group (δ 1.2 ppm, singlet) and the probenecid sulfonamide moiety (δ 7.8–8.1 ppm).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 748.9, corresponding to the molecular formula .

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to quantify residual ampicillin and probenecid. The method utilizes a C18 column and a mobile phase of acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid.

Challenges in Industrial Production

Q & A

Q. What is the mechanism of action of pivampicillin probenate, and how does its prodrug design influence bioavailability?

this compound is a pivalate ester prodrug of ampicillin, hydrolyzed by esterases into active ampicillin post-absorption. Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking . The prodrug design enhances oral bioavailability by improving lipophilicity, allowing better intestinal absorption compared to ampicillin alone. Hydrolysis kinetics and esterase activity in target tissues are critical variables affecting therapeutic efficacy .

Q. Why is probenecid combined with pivampicillin in clinical formulations?

Probenecid inhibits renal tubular secretion of ampicillin, prolonging its plasma half-life and increasing bioavailability. This combination ensures sustained therapeutic concentrations, critical for eradicating infections like gonorrhea. Studies show that 1.4 g pivampicillin + 1 g probenecid achieves mean plasma ampicillin levels >5 µg/mL at 1 hour, exceeding the MIC for most Neisseria gonorrhoeae strains .

Q. What are the primary pharmacokinetic parameters influencing this compound’s efficacy?

Key parameters include hydrolysis rate (conversion to ampicillin), plasma concentration-time profile, and renal clearance modulated by probenecid. For example, plasma ampicillin levels peak at ~13.9 µg/mL 1 hour post-administration but decline to ~2 µg/mL after 8 hours in healthy volunteers . These data inform dosing regimens to maintain concentrations above pathogen-specific MICs.

Advanced Research Questions

Q. How can researchers design a comparative study to evaluate single-dose vs. divided-dose this compound regimens?

Using the PICOT framework :

- P : Patients with acute uncomplicated gonorrhea.

- I : Single oral dose of 1.4 g pivampicillin + 1 g probenecid.

- C : Divided doses (e.g., 0.7 g pivampicillin twice daily).

- O : Microbiological cure rates at 7-day follow-up.

- T : 7-day post-treatment assessment. A 1973 RCT (n=535) demonstrated superior efficacy of single-dose therapy (p<0.001), attributed to sustained ampicillin levels above MIC . Replication studies should control for variables like bacterial MIC trends and patient adherence.

Q. How should researchers address contradictory data on this compound’s efficacy against penicillin-resistant strains?

In the 1973 study, 19% of gonococcal strains had reduced penicillin sensitivity, yet cure rates remained high (99%). This suggests pivampicillin’s efficacy may depend on pharmacokinetic thresholds (e.g., maintaining ampicillin levels >3× MIC) rather than intrinsic resistance . Advanced analyses should integrate pharmacodynamic models (e.g., time above MIC) and genomic resistance markers to resolve apparent contradictions.

Q. What methodological gaps exist in historical this compound studies, and how can modern research address them?

Limitations of earlier work include:

- Lack of plasma concentration data beyond 1 hour in patients (only healthy volunteer data available) .

- Limited stratification by bacterial resistance mechanisms. Modern studies should use LC-MS/MS for extended pharmacokinetic profiling and whole-genome sequencing to correlate MIC values with resistance genes. Additionally, adaptive trial designs could optimize dosing in real-time based on pharmacokinetic/pharmacodynamic (PK/PD) targets .

Q. How can in vitro and in vivo models be optimized to study this compound’s synergy with other β-lactams?

- In vitro : Checkerboard assays to quantify synergy (FIC index) against multidrug-resistant strains.

- In vivo : Murine infection models with humanized PK dosing. For example, co-administering pivampicillin with β-lactamase inhibitors (e.g., clavulanic acid) may broaden coverage . Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and reporting MICs with instrument-specific precision (e.g., ±0.25 µg/mL) .

Methodological Considerations

- Statistical Reporting : Specify exact p-values (e.g., p=0.003) rather than thresholds (e.g., p<0.05) to avoid ambiguity .

- Data Transparency : Publish raw pharmacokinetic datasets (e.g., plasma concentration-time curves) in supplementary materials to enable meta-analyses .

- Ethical Compliance : For clinical studies, document informed consent protocols and adverse event monitoring, particularly for off-label use in vulnerable populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.